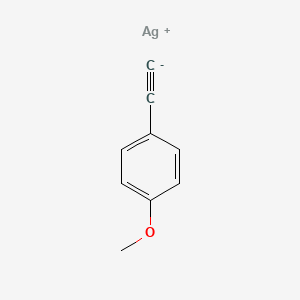

silver;1-ethynyl-4-methoxybenzene

CAS No.: 114912-82-2

Cat. No.: VC19150284

Molecular Formula: C9H7AgO

Molecular Weight: 239.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114912-82-2 |

|---|---|

| Molecular Formula | C9H7AgO |

| Molecular Weight | 239.02 g/mol |

| IUPAC Name | silver;1-ethynyl-4-methoxybenzene |

| Standard InChI | InChI=1S/C9H7O.Ag/c1-3-8-4-6-9(10-2)7-5-8;/h4-7H,2H3;/q-1;+1 |

| Standard InChI Key | NQWVPPHSBTXROH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C#[C-].[Ag+] |

Introduction

Structural and Molecular Characteristics

Chemical Composition and Bonding

The compound consists of a silver(I) ion coordinated to the alkynyl group of 1-ethynyl-4-methoxybenzene (4-ethynylanisole). The ligand itself is a methoxy-substituted phenylacetylene derivative () with a linear ethynyl () group at the para position relative to the methoxy () substituent . The silver-alkynyl bond is typically linear, consistent with sp-hybridized carbon in the alkyne, enabling strong σ-donation to the metal center .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.019 g/mol |

| Exact Mass | 237.955 g/mol |

| Topological Polar Surface Area | 9.23 Ų |

| LogP (Partition Coefficient) | 1.63 |

Synthesis and Electrochemical Formation

Ligand Precursor: 4-Ethynylanisole

The ligand, 4-ethynylanisole (CAS 768-60-5), is synthesized via Sonogashira coupling or dehydrohalogenation of 1-bromo-4-methoxybenzene with terminal alkynes . Its molecular structure () features a methoxy group at the para position, influencing electronic properties and coordination behavior.

Silver Complexation

Silver;1-ethynyl-4-methoxybenzene is typically formed by reacting 4-ethynylanisole with silver salts (e.g., ) in ammoniacal solutions. The reaction proceeds via deprotonation of the terminal alkyne, forming a silver acetylide complex3:

This method mirrors the synthesis of silver acetylide (), a known contact explosive, underscoring the need for controlled conditions3.

Electrochemical Modulation

Recent advances in electrochemical synthesis highlight the role of silver electrodes in facilitating alkyne formation. For example, the reduction of 1,1-dibromovinylarenes on silver cathodes selectively yields terminal alkynes, a process applicable to synthesizing silver-alkynyl complexes . Key parameters include:

-

Working potential: vs SCE for optimal selectivity.

-

Supporting electrolyte: favors terminal alkynes, while promotes bromoalkynes .

Reactivity and Functional Behavior

Thermal and Explosive Properties

Silver-alkynyl complexes are notoriously unstable when dry. Silver acetylide () detonates upon mechanical shock or heating due to rapid energy release3. While direct data on silver;1-ethynyl-4-methoxybenzene is limited, its structural similarity suggests comparable hazards. Moisture content critically stabilizes the compound, with dry forms posing significant explosion risks3.

Applications and Industrial Relevance

Organic Synthesis

The compound’s alkynyl group serves as a versatile building block for:

-

Heterocyclic frameworks: Cycloadditions to form pyrazoles or triazoles.

-

Polymer precursors: Conjugated polymers via alkyne polymerization.

Materials Science

Silver-alkynyl complexes are explored for:

-

Conductive materials: Silver’s high conductivity paired with organic π-systems.

-

Nanoparticle synthesis: Templating agents for Ag nanostructures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume